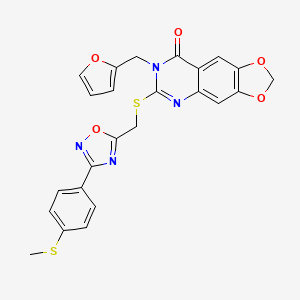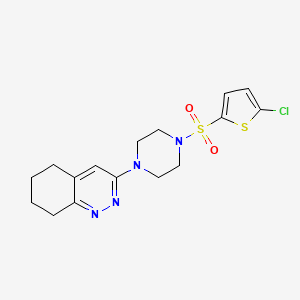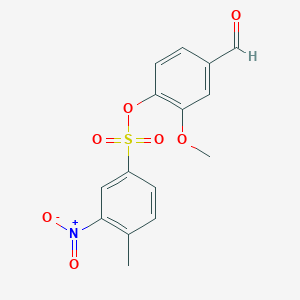![molecular formula C6H5BrClN3O B2417397 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride CAS No. 2229265-94-3](/img/structure/B2417397.png)
7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one is C6H4BrN3O, and its molecular weight is 214.022. The InChI code for a similar compound, 7-bromo-1-methyl-1H-imidazo [4,5-c]pyridin-4 (5H)-one, is 1S/C7H6BrN3O/c1-11-3-10-5-6 (11)4 (8)2-9-7 (5)12/h2-3H,1H3, (H,9,12) , which might provide some insights into the structure of the compound .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Chloro Compounds : Pyridine hydrochloride, similar in structure to 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride, has been used in synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series, showing its potential in chemical transformations and synthesis (Mongin et al., 1996).
Synthesis of Aminomethyl and Iminopyridines : A two-step synthesis process has been reported for creating aminomethyl-iminopyridines from bromomethyl pyridines, highlighting the potential of bromo derivatives in medicinal chemistry for synthesizing small molecules that adapt to biological targets (Schmid, Schühle, & Austel, 2006).
Synthesis of Antimicrobial Agents : Novel dihydroimidazo[1,2-a]pyridines, structurally related to this compound, have been synthesized, showing promise as antibacterial and antifungal agents (Salhi et al., 2020).
Applications in Medicinal Chemistry
Antitumor Activities : Pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound , have been screened for in vitro antitumor activity, indicating potential applications in cancer research and therapy (Murali, Sparkes, & Prasad, 2017).
Synthesis of Marine Alkaloid Analogs : The compound has been involved in the synthesis of marine alkaloid analogs like pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine, significant in developing novel therapeutic agents (Baeza et al., 2010).
Halogenation and Anti-Corrosion Applications : Imidazo[4,5-b]pyridine derivatives have been explored for halogenation processes and their performance as corrosion inhibitors, suggesting potential in material sciences and industrial applications (Saady et al., 2021).
properties
IUPAC Name |
7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-3-1-8-6(11)5-4(3)9-2-10-5;/h1-2H,(H,8,11)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMVCNNYGHWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)N1)NC=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)




![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)


![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)
